Cas no 1251547-33-7 (N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)

N-5-(2-メチル-1,3-チアゾール-4-イル)-1,3,4-オキサジアゾール-2-イルピラジン-2-カルボキサミドは、複素環化合物に属する高機能な化学物質です。この化合物は、1,3,4-オキサジアゾールとピラジン骨格を有し、医薬品中間体や生物活性物質としての応用が期待されています。特に、チアゾール基の導入により分子の安定性が向上し、標的タンパク質との親和性が高まる特性を示します。その構造的特徴から、創薬研究においてキナーゼ阻害剤や抗菌剤の開発候補として注目されています。高い純度と結晶性を備えており、研究用途での再現性が確保されています。

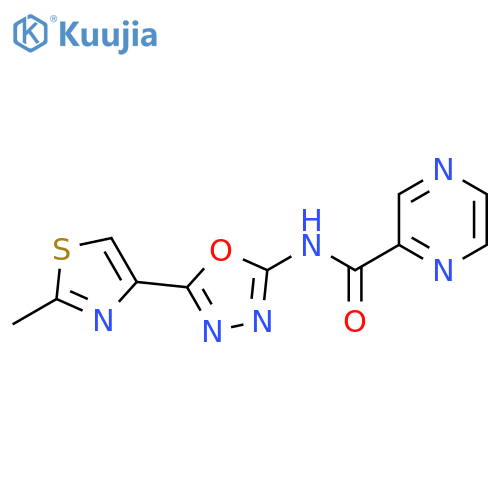

1251547-33-7 structure

商品名:N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide

- AKOS024527994

- N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

- N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide

- F5946-0217

- 1251547-33-7

-

- インチ: 1S/C11H8N6O2S/c1-6-14-8(5-20-6)10-16-17-11(19-10)15-9(18)7-4-12-2-3-13-7/h2-5H,1H3,(H,15,17,18)

- InChIKey: NFLLRBUCGLETFD-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2=NN=C(NC(C3C=NC=CN=3)=O)O2)N=C1C

計算された属性

- せいみつぶんしりょう: 288.04294469g/mol

- どういたいしつりょう: 288.04294469g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 135Ų

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5946-0217-30mg |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-1mg |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-50mg |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-2mg |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-20mg |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-2μmol |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-20μmol |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-10mg |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-15mg |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5946-0217-5μmol |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

1251547-33-7 | 5μmol |

$63.0 | 2023-09-09 |

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1251547-33-7 (N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide) 関連製品

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量